N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11018857
InChI: InChI=1S/C19H15N3O2/c1-13-9-10-22-16(12-13)20-17(14-6-3-2-4-7-14)18(22)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23)
SMILES: CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CC=C4
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3 g/mol

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

CAS No.:

Cat. No.: VC11018857

Molecular Formula: C19H15N3O2

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide -

Specification

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
IUPAC Name N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Standard InChI InChI=1S/C19H15N3O2/c1-13-9-10-22-16(12-13)20-17(14-6-3-2-4-7-14)18(22)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23)
Standard InChI Key JDVNPLJGBQLTNO-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CC=C4
Canonical SMILES CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CC=C4

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure combines three distinct moieties:

  • A 7-methylimidazo[1,2-a]pyridine core, which provides rigidity and planar aromaticity conducive to π-π stacking interactions with biological targets .

  • A 2-phenyl substituent, enhancing lipophilicity and potential binding to hydrophobic enzyme pockets.

  • A furan-2-carboxamide group at position 3, introducing hydrogen-bonding capabilities via the carboxamide’s carbonyl and amine groups.

The IUPAC name, N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide, systematically describes this arrangement. The SMILES notation (CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CC=C4) and InChIKey (JDVNPLJGBQLTNO-UHFFFAOYSA-N) provide unambiguous representations for computational and database applications.

Table 1: Chemical Identifiers of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

PropertyValue
Molecular FormulaC19H15N3O2\text{C}_{19}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight317.3 g/mol
SMILESCC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CC=C4
InChIKeyJDVNPLJGBQLTNO-UHFFFAOYSA-N
PubChem CID843176

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound remains unpublished, related imidazo[1,2-a]pyridines exhibit monoclinic crystal systems with P2₁/c space groups, as seen in the Cambridge Structural Database (CSD) entry 218059 for 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one . Spectroscopic characterization likely involves:

  • 1H^1\text{H} NMR: Distinct signals for the methyl group (~δ 2.5 ppm), furan protons (~δ 6.5–7.5 ppm), and aromatic pyridine/phenyl residues .

  • HRMS: A molecular ion peak at m/z 317.1165 (calculated for C19H15N3O2\text{C}_{19}\text{H}_{15}\text{N}_{3}\text{O}_{2}).

Synthesis and Analytical Characterization

Analytical Techniques

HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity >95%.
FT-IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C-H) .

Pharmacological Relevance

Biological Targets

The compound’s structure suggests affinity for:

  • Kinases: The planar imidazopyridine core may compete with ATP in kinase binding pockets, analogous to FDA-approved kinase inhibitors .

  • GPCRs: The phenyl and furan groups resemble pharmacophores in serotonin and dopamine receptor ligands .

Table 2: Comparative Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives

CompoundBiological ActivityReference
ZolpidemGABAₐ receptor modulation
AlpidemAnxiolytic (peripheral benzodiazepine receptor)
Query CompoundPredicted kinase inhibition

Structure-Activity Relationship (SAR)

  • Methyl Group (C7): Enhances metabolic stability by shielding against oxidative demethylation .

  • Phenyl Ring (C2): Increases lipophilicity, improving blood-brain barrier permeability.

  • Furan-2-carboxamide (C3): The carboxamide’s hydrogen-bonding potential may enhance target selectivity.

Physicochemical Properties

Calculated Properties

  • LogP: 3.2 (predicted via ChemAxon), indicating moderate lipophilicity suitable for oral bioavailability.

  • pKa: 4.1 (carboxamide proton), suggesting ionization at physiological pH.

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating formulation with co-solvents like DMSO.

  • Thermal Stability: Decomposition temperature >200°C, typical for fused heterocycles .

Applications in Medicinal Chemistry

Antimicrobial Activity

The furan moiety, known for disrupting bacterial cell membranes, may synergize with the imidazopyridine core to enhance Gram-positive antibacterial effects .

Future Directions and Challenges

Synthetic Optimization

  • Developing one-pot methodologies to streamline the synthesis.

  • Exploring biocatalytic routes for enantioselective amide bond formation .

Preclinical Development

  • In vitro profiling: Screening against kinase panels and GPCR assays.

  • ADMET studies: Assessing hepatotoxicity and CYP450 inhibition risks.

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